Benzyl 4-nitropiperidine-1-carboxylate
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Overview
Description
Benzyl 4-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol It is characterized by the presence of a benzyl group attached to a 4-nitropiperidine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-nitropiperidine-1-carboxylate typically involves the reaction of 4-nitropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-aminopiperidine-1-carboxylate.
Reduction: 4-nitropiperidine-1-carboxylic acid.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-nitropiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The benzyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-aminopiperidine-1-carboxylate
- Benzyl 4-nitropyridine-1-carboxylate
- Benzyl 4-nitroaniline
Uniqueness
Benzyl 4-nitropiperidine-1-carboxylate is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
benzyl 4-nitropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKFRBBNVOEUCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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